molecular formula C14H13N3OS2 B2528890 Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate CAS No. 622794-31-4

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate

Cat. No.: B2528890
CAS No.: 622794-31-4
M. Wt: 303.4
InChI Key: ZRECTPYPNSRBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate is a synthetic organic compound featuring a fused imidazo[1,2-a]pyridine core linked to a carbamodithioate group substituted with a furan-2-ylmethyl moiety. This compound’s structural complexity suggests applications in medicinal chemistry, though its specific biological activities remain understudied compared to its carboxylate analogs .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl N-(furan-2-ylmethyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c19-14(15-8-12-4-3-7-18-12)20-10-11-9-17-6-2-1-5-13(17)16-11/h1-7,9H,8,10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRECTPYPNSRBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with furan-2-carbaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with carbon disulfide and a suitable alkylating agent to introduce the carbamodithioate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamodithioates are prone to hydrolysis under acidic or basic conditions, generating thiols, amines, and carbon disulfide:

R-NH-C(=S)-S-R’+H2OR-NH2+R’SH+CS2\text{R-NH-C(=S)-S-R'} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{R'SH} + \text{CS}_2

  • Acidic Hydrolysis (HCl, H₂SO₄): Rapid decomposition at elevated temperatures (50–80°C) .

  • Basic Hydrolysis (NaOH, KOH): Slower degradation, yielding stable thiolate intermediates .

Hydrolysis Stability Data :

ConditionpHHalf-Life (h)Products IdentifiedSource
1M HCl10.5Furan-2-ylmethanethiol, CS₂
1M NaOH1312Imidazo-pyridylmethanamine

Oxidation Reactions

The sulfur atoms in the carbamodithioate group are susceptible to oxidation:

  • With m-CPBA : Forms sulfoxide (–S(=O)–) or sulfone (–SO₂–) derivatives .

  • With TBHP : Selective oxidation to sulfoxides under mild conditions .

Oxidation Pathways :

Oxidizing AgentProductConditionsYieldSource
m-CPBASulfoxideCH₂Cl₂, RT, 2 h65%
TBHPSulfoneEtOH, 50°C, 6 h45%

Metal Complexation

Dithiocarbamates exhibit strong chelating properties with transition metals (e.g., Cu²⁺, Ni²⁺). For this compound:

  • Coordination : Binds via sulfur atoms to form stable complexes .

  • Applications : Potential use in catalytic or medicinal chemistry (e.g., anticancer agents) .

Complex Stability Constants :
| Meta

Scientific Research Applications

Molecular Formula

The molecular formula of Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate can be represented as C13H13N3OC_{13}H_{13}N_3O with a molecular weight of approximately 227.26 g/mol. The compound features a unique combination of imidazo and furan structures, which contribute to its pharmacological properties.

Antimicrobial Properties

Imidazo[1,2-a]pyridin derivatives have shown promising antimicrobial activities against various pathogens. Studies have reported that compounds related to this compound exhibit significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) often below 1 µM. For instance:

CompoundMIC (µM)Notes
Compound A≤0.006Highly potent against resistant strains
Compound B0.5Effective against replicating bacteria

Anti-Tubercular Activity

Recent research highlights the anti-tubercular potential of this compound class. For example, derivatives have been found to inhibit bacterial growth effectively, suggesting their use as potential anti-tubercular agents. A study indicated that certain derivatives showed IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis, with some compounds demonstrating comparable effectiveness to established treatments like isoniazid .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity on human cell lines (e.g., HEK-293 cells) indicate that these compounds possess a favorable safety profile at concentrations that exhibit anti-tubercular activity. This suggests a promising therapeutic index for further development .

Other Biological Activities

Imidazo[1,2-a]pyridine derivatives are also being investigated for their potential anti-inflammatory and anticancer properties. Their ability to interact with various biological targets makes them suitable candidates for further pharmacological exploration .

Case Study 1: Anti-Tuberculosis Activity

A series of novel imidazo[1,2-a]pyridine carboxamide derivatives were synthesized and screened for anti-tuberculosis properties. The study revealed that compounds with specific substituents at the 6-position exhibited enhanced activity against Mycobacterium tuberculosis. Notably, certain compounds demonstrated up to ten-fold greater potency than existing clinical candidates .

Case Study 2: Pharmacokinetics Evaluation

Pharmacokinetic studies conducted on selected imidazo[1,2-a]pyridine derivatives showed promising absorption and distribution profiles in vivo. For instance:

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)t½ (h)
Compound A4111810.255
Compound B38503370.5ND

These findings underscore the potential for developing effective therapeutic agents from this compound class .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the imidazo[1,2-a]pyridine and furan moieties allows for versatile interactions with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between this compound and related imidazo derivatives lies in its carbamodithioate functional group. Most analogs in the imidazo[1,2-a]pyridine family, such as those listed in , feature carboxylate esters or carboxylic acids (e.g., Flumazenil impurity B, HZ-166). For example:

Compound Name Functional Group Molecular Weight (g/mol) Key Applications/Notes
Flumazenil impurity B Ethyl carboxylate 350.36 Benzodiazepine receptor antagonist
HZ-166 Carboxylic acid 289.28 GABAA receptor modulator
Target compound Carbamodithioate ~340 (estimated) Potential metal chelation, enzyme inhibition

The carbamodithioate group enhances sulfur-based reactivity, enabling metal coordination (e.g., zinc or copper) and thiol-disulfide exchange mechanisms, which are absent in carboxylate analogs. This may confer distinct pharmacokinetic or toxicological profiles .

Pharmacological and Chemical Behavior

  • Stability: Carbamodithioates are prone to hydrolysis under acidic or oxidative conditions, whereas carboxylate esters (e.g., ETHYL 4-(METHYLAMINO)IMIDAZO[1,2-A]QUINOXALINE-2-CARBOXYLATE) exhibit greater stability in physiological environments .
  • Target Interactions : While carboxylate derivatives like HZ-166 bind selectively to GABAA receptors, the carbamodithioate moiety may shift activity toward metalloenzyme inhibition (e.g., matrix metalloproteinases) or redox modulation.

Biological Activity

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C11H12N2O2S2
  • Molecular Weight : 284.36 g/mol
  • CAS Number : 28795-36-0

Biological Activities

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that imidazo[1,2-a]pyridine compounds possess significant antibacterial and antifungal properties. For instance, a study indicated that these compounds show potent activity against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Properties : Research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. They have been shown to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable example is the enhancement of apoptosis in human cancer cell lines .
  • Anti-inflammatory Effects : The compound has exhibited anti-inflammatory properties in several models. It has been shown to reduce inflammation markers and inhibit pathways associated with inflammatory responses .
  • Neuroprotective Effects : Imidazo[1,2-a]pyridine derivatives have also been studied for their neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their structural components. Key findings regarding SAR include:

  • Substituents on the Imidazo Ring : Variations in substituents on the imidazo ring can significantly affect the potency and selectivity of the compounds against specific biological targets.
  • Furan Moiety Influence : The presence of the furan group enhances lipophilicity and biological activity, contributing to improved cellular uptake and efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

StudyFindings
Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Showed potent anticancer effects in vitro with IC50 values lower than established chemotherapeutics.
Reported anti-inflammatory effects in animal models of arthritis, reducing swelling and pain.
Highlighted neuroprotective effects in cellular models of oxidative stress.

Q & A

Q. What are the recommended synthetic pathways for Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Prepare the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2 : Introduce the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents like EDC/HOBt) .
  • Step 3 : Incorporate the carbamodithioate moiety by reacting with carbon disulfide and amines under basic conditions .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for coupling steps). Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield (typically 45–65%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral markers?

  • Methodological Answer :
  • 1H/13C NMR : Look for imidazo[1,2-a]pyridine proton signals at δ 7.5–8.5 ppm (aromatic protons) and furan protons at δ 6.3–7.4 ppm. The carbamodithioate group shows a singlet for NH at δ 9.2–9.8 ppm .
  • IR Spectroscopy : Confirm C=S stretching vibrations at 1150–1250 cm⁻¹ and N-H bending at 1500–1600 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₃H₁₂N₂OS₂: 292.04) .
  • Cross-Validation : Compare with spectral databases of structurally analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives) .

Q. What preliminary biological screening approaches are recommended for assessing its therapeutic potential?

  • Methodological Answer :
  • In Vitro Assays :
  • Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Activity : Test via microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Dose-Response : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT aid in understanding its electronic properties and reaction mechanisms?

  • Methodological Answer :
  • DFT Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy .

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at low LUMO regions) .

Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization) using QST2/QST3 methods .

  • Solvent Effects : Apply PCM models to simulate polar solvents (e.g., water) and compare with gas-phase calculations .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns to assess stability vs. static docking results .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes .
  • Assay Validation : Re-test activity under varied conditions (e.g., pH 7.4 vs. 6.5) to account for microenvironment effects .

Q. What methodologies optimize the synthetic route for scalability while maintaining stereochemical integrity?

  • Methodological Answer :
  • Flow Chemistry : Use continuous-flow reactors for cyclization steps (residence time: 20–30 min, 70°C) to enhance reproducibility .
  • Catalytic Systems : Employ Pd/C or Ni catalysts for coupling steps to reduce byproducts .
  • In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How to design derivatives with improved pharmacokinetic properties using QSAR modeling?

  • Methodological Answer :
  • QSAR Steps :

Descriptor Calculation : Compute logP, polar surface area (PSA), and H-bond donors/acceptors .

Model Training : Use partial least squares (PLS) regression on a dataset of 50+ analogs with known bioavailability .

Lead Optimization : Prioritize derivatives with PSA < 90 Ų and logP 2–4 for enhanced membrane permeability .

Q. What advanced techniques confirm the compound's mode of action at the molecular level?

  • Methodological Answer :
  • X-Ray Crystallography : Resolve co-crystals with target enzymes (e.g., CYP450) to identify binding pockets .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to quantify affinity (e.g., KD < 1 μM for high potency) .
  • Mutagenesis Studies : Engineer proteins with single-point mutations (e.g., TYR→ALA) to test binding hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.